molecular formula C20H23N3OS B2834839 N-(1-cyanocyclohexyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide CAS No. 876871-43-1

N-(1-cyanocyclohexyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide

Cat. No.: B2834839
CAS No.: 876871-43-1
M. Wt: 353.48
InChI Key: ADQRKYUCAOFPJT-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a quinoline core, a structure prevalent in compounds with documented pharmacological activity. For instance, similar quinoline-based molecules have been identified as inhibitors of targets like ribosyldihydronicotinamide dehydrogenase [quinone] (NQO2), suggesting potential pathways for investigating enzyme function . The molecular design incorporates a thioether-linked acetamide chain terminating in a 1-cyanocyclohexyl group. This cyanocyclohexyl motif is a recurring structural element in various research compounds, including those explored for their biological properties . The specific 4,8-dimethylquinoline substitution pattern may influence the compound's physicochemical properties and target binding affinity, making it a valuable probe for structure-activity relationship (SAR) studies. Primary Research Applications: • Serves as a key intermediate in organic synthesis and medicinal chemistry campaigns. • Used as a chemical building block for the development of novel quinoline and acetamide derivatives . • A candidate for high-throughput screening libraries to identify new bioactive molecules. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-14-7-6-8-16-15(2)11-18(22-19(14)16)25-12-17(24)23-20(13-21)9-4-3-5-10-20/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQRKYUCAOFPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)NC3(CCCCC3)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Analogs

Compound ID N-Substituent Aryl Substituents CB1 Ki (nM) TSPO Ki (nM) Selectivity Lipophilicity (LogP) Notes
Target Compound 1-cyanocyclohexyl 4,8-dimethylquinolin-2-yl 15.7 >100 CB1-selective Moderate High metabolic stability
9m 4-cyanotetrahydropyran 2-bromophenyl, 4-methoxyphenyl 62 29 TSPO-selective Lower Reduced lipophilicity, dual affinity
9n 1-cyanocyclohexyl 2-bromophenyl, 4-methoxyphenyl 15.7 29 Moderate CB1 bias Moderate High CB1 affinity, TSPO cross-reactivity

Key Findings

Impact of N-Substituents: The 1-cyanocyclohexyl group (as in the target compound and 9n) confers higher CB1 affinity (Ki = 15.7 nM) compared to the 4-cyanotetrahydropyran analog 9m (Ki = 62 nM) . CB1 Ki = 62 nM) .

Role of Aryl Substituents: The 4,8-dimethylquinolin-2-yl group in the target compound enhances CB1 selectivity (TSPO Ki >100 nM) compared to 9n, which retains TSPO affinity (Ki = 29 nM) due to its bromophenyl and methoxyphenyl groups . Methoxy and bromo substituents on aryl rings increase steric bulk and electronic effects, modulating receptor interactions and cross-reactivity .

Metabolic Stability: The cyanocyclohexyl group improves resistance to oxidative metabolism compared to non-cyanated analogs, critical for in vivo PET tracer longevity .

Selectivity Trends: Minor structural changes (e.g., N-substituent cyclization, aryl substitution) can switch selectivity between CB1 and TSPO. For example, 9m’s tetrahydropyran group shifts preference to TSPO, while the target compound’s dimethylquinoline group enhances CB1 specificity .

Implications for Drug Design

The study highlights the delicate balance between substituent-driven affinity and selectivity. For CNS-targeted PET ligands, reduced lipophilicity (as in 9m) must be weighed against receptor specificity. The target compound’s design optimizes metabolic stability and CB1 selectivity, making it a superior candidate for neuroimaging compared to dual-affinity analogs like 9n .

Q & A

Q. What are the primary synthetic strategies for N-(1-cyanocyclohexyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide, and how are reaction conditions optimized?

The synthesis typically involves sequential substitution and coupling reactions. Key steps include:

  • Substitution reactions using bases (e.g., K2_2CO3_3) to activate sulfanyl groups.
  • Amide bond formation via coupling agents (e.g., HATU or EDCI) to link the cyanocyclohexyl and quinolinyl moieties. Optimization focuses on temperature (often 60–80°C), pH (neutral to slightly basic), and reaction time (12–24 hours) to maximize yields (>70%) and purity (>95%) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Structural elucidation relies on:

  • 1^1H/13^{13}C NMR : To confirm substituent positions and integration ratios.
  • IR spectroscopy : For identifying functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}).
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns. Purity is assessed via HPLC with UV detection at 254 nm .

Q. How is the compound screened for preliminary biological activity?

Initial screening involves:

  • In vitro assays : Antimicrobial activity tested against Gram-positive/negative bacteria (MIC values) and antifungal activity via broth microdilution.
  • Cytotoxicity studies : Using cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination via MTT assays. Positive controls (e.g., doxorubicin) and solvent controls are mandatory to validate results .

Advanced Research Questions

Q. How can researchers optimize low yields in the final coupling step of the synthesis?

Systematic optimization strategies include:

  • Design of Experiments (DOE) : To evaluate interactions between temperature, catalyst loading, and solvent polarity.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)2_2) for Suzuki-like couplings.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .

Q. How should contradictory reports about the compound’s bioactivity be resolved?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time).
  • Purity differences : Validate compound integrity using HPLC and elemental analysis.
  • Structural analogs : Compare activity of derivatives to identify critical pharmacophores. Meta-analyses of dose-response curves and replicate studies are recommended .

Q. What computational methods are suitable for studying its mechanism of action?

  • Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR modeling : Relate substituent effects (e.g., methyl groups on quinoline) to bioactivity trends. Experimental validation via SPR or ITC binding assays is critical .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Core modifications : Vary the cyclohexyl cyanide or quinolinyl methyl groups.
  • Bioisosteric replacement : Substitute sulfanyl with sulfonyl or amine groups.
  • Fragment-based design : Screen truncated analogs to identify minimal pharmacophores. Parallel synthesis and high-throughput screening (HTS) accelerate SAR exploration .

Q. How can researchers address the compound’s instability in aqueous buffers?

  • Formulation studies : Use cyclodextrins or liposomal encapsulation to enhance solubility.
  • pH stabilization : Prepare citrate (pH 4.5) or phosphate (pH 7.4) buffered solutions.
  • Degradation analysis : Monitor stability via LC-MS under accelerated conditions (40°C, 75% RH) to identify hydrolytic byproducts .

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